molecular formula C20H17N5O2 B10986113 N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10986113
M. Wt: 359.4 g/mol
InChI Key: NSIOZNKMLHONCM-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a naphthalene moiety, and a pyridazinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Naphthalene Derivative Preparation: The naphthalene moiety is introduced through Friedel-Crafts acylation or alkylation reactions.

    Pyridazinone Core Formation: The pyridazinone ring is synthesized via condensation reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The final step involves coupling the pyrazole, naphthalene, and pyridazinone intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for developing new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it might inhibit an enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(phenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(benzyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

Compared to similar compounds, N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide stands out due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural uniqueness may result in distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C20H17N5O2/c1-24-12-17(11-21-24)22-19(26)13-25-20(27)9-8-18(23-25)16-7-6-14-4-2-3-5-15(14)10-16/h2-12H,13H2,1H3,(H,22,26)

InChI Key

NSIOZNKMLHONCM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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